2-Bromobutyryl bromide
Overview
Description
2-Bromobutyryl bromide is an organic compound with the molecular formula CH₃CH₂CHBrCOBr. It is a colorless to light yellow liquid that is used primarily in organic synthesis. The compound is known for its reactivity and is often employed as an intermediate in the preparation of various organic compounds.
Mechanism of Action
Target of Action
2-Bromobutyryl bromide is a chemical compound used in various organic reactions. Its primary targets are organic compounds with nucleophilic sites, such as amines, alcohols, and carboxylic acids . The bromine atoms in this compound are highly reactive and can readily participate in nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution. In this reaction, a nucleophile (a molecule or ion that donates an electron pair) from the target compound attacks the electrophilic carbon atom in the this compound, leading to the displacement of the bromide ion . This results in the formation of a new bond between the 2-Bromobutyryl moiety and the nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific targets it interacts with. For instance, when reacting with amines, it can lead to the formation of amides . These reactions can have various downstream effects depending on the specific context and the other compounds involved.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific molecules it reacts with. For example, if it reacts with biological amines, it could potentially disrupt normal cellular processes by modifying the structure and function of these molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity means that it can be neutralized by nucleophiles present in the environment . Additionally, factors such as temperature and pH could potentially influence its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromobutyryl bromide can be synthesized through the bromination of butyryl chloride. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position of the butyryl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous bromination of butyryl chloride in a flow reactor. The process is optimized to achieve high yields and purity of the product. The reaction mixture is then subjected to distillation to separate the desired product from any by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromobutyryl bromide primarily undergoes substitution reactions due to the presence of the bromine atom. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Thiols: Reacts with thiols to form thioesters.
Major Products Formed:
Amides: Formed when this compound reacts with amines.
Esters: Formed when it reacts with alcohols.
Thioesters: Formed when it reacts with thiols.
Scientific Research Applications
2-Bromobutyryl bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of intermediates for drug development.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Bromoisobutyryl bromide: Similar in structure but with a different substitution pattern.
2-Bromopropionyl bromide: Another brominated acyl bromide with a shorter carbon chain.
2-Bromo-2-methylpropionyl bromide: Contains an additional methyl group compared to 2-Bromobutyryl bromide.
Uniqueness: this compound is unique due to its specific reactivity and the position of the bromine atom, which allows for selective substitution reactions. This makes it particularly useful in the synthesis of complex organic molecules where precise control over the reaction is required.
Properties
IUPAC Name |
2-bromobutanoyl bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDBXNYWNUHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948952 | |
Record name | 2-Bromobutanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26074-52-2 | |
Record name | 2-Bromobutanoyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26074-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromobutyryl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026074522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromobutanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromobutyryl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-Bromobutyryl bromide be used to create bifunctional initiators for polymerization reactions?
A1: Yes, this compound can be used to synthesize bifunctional initiators for controlled polymerization techniques. [] Researchers have successfully synthesized a series of bifunctional initiators by reacting this compound with various hydroxy benzyl alcohols (3-hydroxy, 4-hydroxy, and 3,5-dihydroxy benzyl alcohols). [] These initiators contain both an atom transfer radical polymerization (ATRP) initiating site and a ring-opening polymerization (ROP) initiating site. [] This allows for the sequential polymerization of monomers compatible with each technique, leading to the formation of well-defined block copolymers. []
Q2: Can you provide an example of how this compound has been used to synthesize a specific molecule for research purposes?
A2: In a study exploring new methods for creating N-protected amino acid derivatives, researchers used this compound to react with the silver salt of dimesylamine (AgNMs2). [] This reaction produced CH3CH2CHBrC(O)NMs2, a novel compound that served as a reference standard in their analysis of chemical shifts during NMR spectroscopy. [] This highlights the utility of this compound as a building block in organic synthesis for generating new molecules with potential research applications.
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